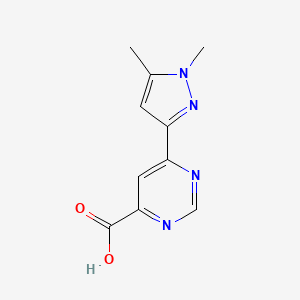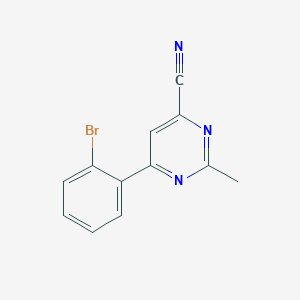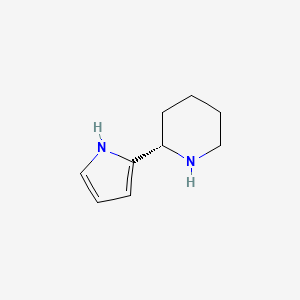
(S)-2-(1H-Pyrrol-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(1H-Pyrrol-2-yl)piperidine is a chiral compound that features a piperidine ring substituted with a pyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1H-Pyrrol-2-yl)piperidine typically involves the reaction of a suitable pyrrole derivative with a piperidine precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the pyrrole derivative is coupled with a piperidine halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, chiral resolution techniques may be employed to obtain the desired enantiomer in high enantiomeric excess.
化学反応の分析
Types of Reactions
(S)-2-(1H-Pyrrol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, while the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic substitution on the pyrrole ring using reagents like bromine or chlorinating agents; nucleophilic substitution on the piperidine ring using alkyl halides.
Major Products Formed
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrrole or piperidine derivatives.
Substitution: Formation of halogenated pyrrole or alkylated piperidine derivatives.
科学的研究の応用
(S)-2-(1H-Pyrrol-2-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a scaffold for drug design.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-2-(1H-Pyrrol-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrole and piperidine rings can engage in hydrogen bonding, π-π interactions, and hydrophobic interactions with target molecules, influencing their biological activity.
類似化合物との比較
Similar Compounds
2-(1H-Pyrrol-2-yl)piperidine: The non-chiral version of the compound.
2-(1H-Indol-2-yl)piperidine: A similar compound with an indole ring instead of a pyrrole ring.
2-(1H-Imidazol-2-yl)piperidine: A compound with an imidazole ring instead of a pyrrole ring.
Uniqueness
(S)-2-(1H-Pyrrol-2-yl)piperidine is unique due to its chiral nature, which can impart specific stereochemical properties and biological activities
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
(2S)-2-(1H-pyrrol-2-yl)piperidine |
InChI |
InChI=1S/C9H14N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h3,5,7-8,10-11H,1-2,4,6H2/t8-/m0/s1 |
InChIキー |
HGYGSCWXJYCFGC-QMMMGPOBSA-N |
異性体SMILES |
C1CCN[C@@H](C1)C2=CC=CN2 |
正規SMILES |
C1CCNC(C1)C2=CC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


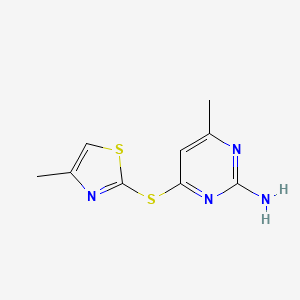
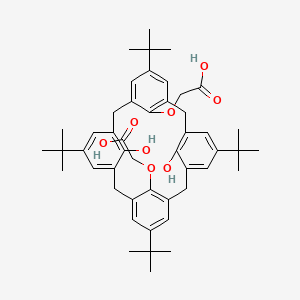
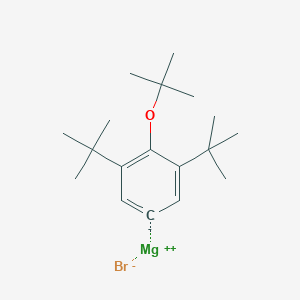

![2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887063.png)
![Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887078.png)
![4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B14887092.png)
![1-(2-Methylpropyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14887094.png)

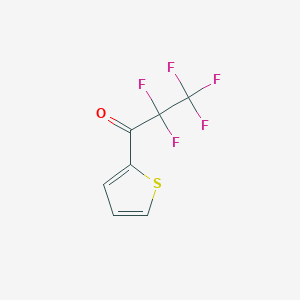
![2-Propyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pentan-1-ol](/img/structure/B14887111.png)
